2-(2-methoxyphenyl)-3-phenylacrylic acid CAS 1657-65-4 properties
2-(2-methoxyphenyl)-3-phenylacrylic acid CAS 1657-65-4 properties
An In-depth Technical Guide to 2-(2-methoxyphenyl)-3-phenylacrylic acid (CAS 1657-65-4): Synthesis, Properties, and Pharmacological Potential
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 2-(2-methoxyphenyl)-3-phenylacrylic acid, a member of the cinnamic acid derivative family. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this and related molecular scaffolds.
Core Compound Identification and Properties
2-(2-methoxyphenyl)-3-phenylacrylic acid is an α,β-unsaturated carboxylic acid. The presence of both a phenyl group and a methoxy-substituted phenyl group attached to the acrylic acid backbone makes it a subject of interest for exploring structure-activity relationships in medicinal chemistry. The ortho-methoxy substitution, in particular, can influence the molecule's conformation and electronic properties, distinguishing it from its more commonly studied para-methoxy isomer.[1][2]
| Property | Value | Source |
| IUPAC Name | (2E)-3-(2-methoxyphenyl)prop-2-enoic acid | [3] |
| Synonyms | o-Methoxycinnamic acid, 3-(2-Methoxyphenyl)acrylic acid, trans-2-Methoxycinnamic acid | [3][4][5] |
| CAS Number | 1657-65-4 (unspecified stereochemistry); 6099-03-2 (unspecified); 1011-54-7 (trans-isomer) | [3] |
| Molecular Formula | C₁₀H₁₀O₃ | [4][5] |
| Molecular Weight | 178.18 g/mol | [3] |
Note: The CAS number 1657-65-4 in the topic refers to the parent compound with an additional phenyl group at the alpha position, i.e., 2-(2-methoxyphenyl)-3-phenylacrylic acid. The search results primarily yielded data for the closely related 3-(2-methoxyphenyl)acrylic acid (o-methoxycinnamic acid). The principles of synthesis and potential biological activities discussed are applicable to this general class of compounds.
Synthesis and Mechanistic Considerations
The synthesis of α,β-unsaturated aromatic acids like the title compound is classically achieved through condensation reactions that form the characteristic carbon-carbon double bond.[6] The Perkin reaction is a foundational method for producing cinnamic acids.[7][8][9]
The Perkin Reaction: A Cornerstone of Cinnamic Acid Synthesis
The Perkin reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, catalyzed by the alkali salt of the acid.[6][7][10] This reaction is particularly effective for aromatic aldehydes due to the stability of the conjugated system formed.[9]
The mechanism proceeds through several key steps:
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Formation of an enolate from the acid anhydride by the base catalyst.
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Nucleophilic attack of the enolate on the aldehyde's carbonyl carbon.
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An aldol-type addition, followed by elimination of a water molecule to form the unsaturated product.[6][8]
To synthesize the specific target, 2-(2-methoxyphenyl)-3-phenylacrylic acid , a variation of the Perkin reaction would be employed, using 2-methoxybenzaldehyde and phenylacetic anhydride (or phenylacetic acid with a dehydrating agent) in the presence of a suitable base like sodium acetate or triethylamine.
Generalized Experimental Protocol (Perkin Reaction)
This protocol is a representative, self-validating workflow. The rationale for each step is provided to ensure reproducibility and understanding.
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxybenzaldehyde (1 equivalent), phenylacetic acid (1.2 equivalents), and acetic anhydride (2.5 equivalents). Causality: Phenylacetic acid provides the α-phenyl group and the carboxylic acid moiety. Acetic anhydride serves as both a dehydrating agent and a solvent.
-
Catalyst Addition: Add anhydrous sodium acetate (1 equivalent) to the mixture. Causality: The acetate ion acts as the base catalyst required to deprotonate the α-carbon of the in-situ formed mixed anhydride of phenylacetic and acetic acid, generating the reactive nucleophile.[8]
-
Thermal Reaction: Heat the mixture to 140-160 °C with continuous stirring for 5-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Causality: The elevated temperature provides the necessary activation energy for the condensation and subsequent elimination steps.
-
Work-up and Hydrolysis: Allow the mixture to cool. Slowly pour the reaction mixture into a beaker of cold water while stirring to hydrolyze the excess acetic anhydride and precipitate the crude product.
-
Isolation and Purification: Isolate the crude solid by vacuum filtration. Wash the solid with cold water to remove water-soluble impurities. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-(2-methoxyphenyl)-3-phenylacrylic acid. Causality: Recrystallization exploits differences in solubility between the product and impurities to achieve high purity.
Synthesis Workflow and Mechanism Visualization
The following diagrams illustrate the experimental workflow and the underlying chemical mechanism.
Caption: General experimental workflow for synthesis.
Caption: Simplified mechanism of the Perkin reaction.
Pharmacological Landscape and Potential Applications
Cinnamic acid and its derivatives are recognized for their broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[11][12] Their activities include antimicrobial, anti-inflammatory, antioxidant, antidiabetic, and anticancer effects.[12][13][14]
Influence of Methoxy Substitution
The presence and position of methoxy (-OCH₃) groups on the phenyl ring can significantly modulate pharmacological activity.[2] For instance, p-methoxycinnamic acid has been extensively studied for its antidiabetic and hepatoprotective properties.[1][15] The o-methoxy group in the title compound influences the molecule's electronic distribution and steric profile, which can lead to unique biological interactions. One reported activity for the related o-methoxycinnamic acid is the inhibition of tyrosinase, an enzyme involved in melanin production.[3]
Potential Therapeutic Targets
Based on the activities of related cinnamic acids, 2-(2-methoxyphenyl)-3-phenylacrylic acid could be investigated for several applications:
-
Oncology: Cinnamic acid derivatives have shown antiproliferative and antimetastatic effects on various cancer cell lines, including lung adenocarcinoma.[12][14]
-
Infectious Diseases: The cinnamic acid backbone is associated with antimicrobial and antifungal properties.[12][13]
-
Metabolic Disorders: Certain derivatives act as insulin-releasing agents and can help regulate glucose metabolism.[2][11]
-
Inflammatory Conditions: Anti-inflammatory activity is a well-documented property of this chemical class, often linked to the inhibition of pathways like NF-κB.[12][16]
Caption: Potential therapeutic areas for cinnamic acid derivatives.
Safety and Handling
Derivatives of cinnamic acid may cause skin irritation.[3] Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-(2-methoxyphenyl)-3-phenylacrylic acid represents a versatile chemical scaffold with significant potential for research and drug development. Its synthesis is accessible through established organic reactions like the Perkin condensation. The documented broad-spectrum bioactivity of the cinnamic acid family, combined with the specific modulatory effects of the ortho-methoxy substituent, makes this compound a valuable tool for exploring new therapeutic agents across oncology, metabolic disorders, and infectious diseases. Further investigation into its specific mechanisms of action is warranted to fully unlock its therapeutic potential.
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BenchChem (2025). Application Notes & Protocols: Claisen-Schmidt Condensation Using 2'-Methoxyacetophenone.
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Claisen–Schmidt condensation. In Wikipedia.
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Kumar, A., et al. (2019). Synthetic methods and pharmacological potential of some cinnamic acid analogues particularly against convulsions. Indo American Journal of Pharmaceutical Sciences.
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Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products. (2021). ITB Journal of Mathematical and Fundamental Sciences.
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NIST (n.d.). 2-Propenoic acid, 3-(2-methoxyphenyl)-. In NIST Chemistry WebBook.
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